![molecular formula C12H13Cl2N3O3 B12774873 ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)
ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, which imparts specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate typically involves the following steps:
Formation of the dichlorophenylacetyl intermediate: This step involves the reaction of 2,6-dichlorophenylacetic acid with a suitable reagent to form the corresponding acyl chloride.
Carbamimidoylation: The acyl chloride is then reacted with a carbamimidoylating agent to introduce the carbamimidoyl group.
Esterification: The final step involves the esterification of the resulting intermediate with ethanol to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and pharmacological properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Ethyl N-[2-(2,6-dichlorophenoxy)acetyl]carbamate: This compound has a similar structure but with a phenoxy group instead of a phenyl group.
Ethyl N-[N-[2-(2,4-dichlorophenyl)acetyl]carbamimidoyl]carbamate: This compound differs in the position of the chlorine atoms on the phenyl ring.
Uniqueness
Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is unique due to its specific dichlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C12H13Cl2N3O3 |
|---|---|
分子量 |
318.15 g/mol |
IUPAC名 |
ethyl (NE)-N-[amino-[[2-(2,6-dichlorophenyl)acetyl]amino]methylidene]carbamate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19) |
InChIキー |
NWKJFUNUXVXYGE-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)/N=C(\N)/NC(=O)CC1=C(C=CC=C1Cl)Cl |
正規SMILES |
CCOC(=O)N=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



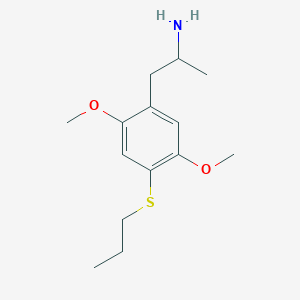
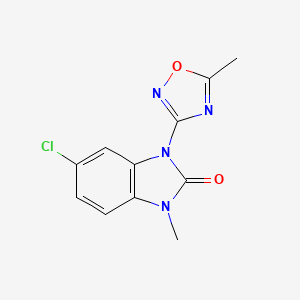


![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)

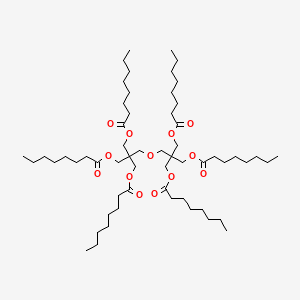
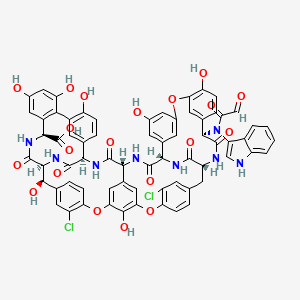
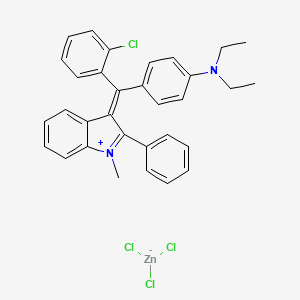

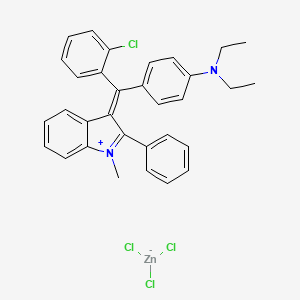
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)

